3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol
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Overview
Description
3-Cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-ol (CPMP) is a synthetic compound with a wide range of applications in the pharmaceutical and chemical industries. It is a derivative of pyrazol-5-ol, a five-membered heterocyclic compound with a nitrogen atom in the ring. CPMP has unique properties that make it useful in the synthesis of drugs and other compounds, such as its ability to form stable complexes with other molecules. Its unique structure also makes it a promising target for drug design and development.
Scientific Research Applications
Histamine-3 Receptor Antagonism
A study conducted by Dandu et al. (2012) synthesized derivatives of 1'-cyclobutyl-6-(4-piperidyloxy)spiro[benzopyran-2,4'-piperidine] demonstrating high affinity and selectivity against histamine-3 receptors (H3Rs). These compounds showed potential for in vitro liver microsomal stability and selectivity against CYP isoforms, indicating their relevance in pharmacological research related to H3Rs (Dandu et al., 2012).
Synthetic Equivalents in Chemical Synthesis
Odin et al. (2022) explored the use of ketone derivatives of propargylamines, including those similar to the compound , as synthetic equivalents in the synthesis of acetylenic 2-pyrazolines and pyrazoles. These compounds exhibited significant fluorescent abilities, which could be relevant in material science and analytical chemistry (Odin et al., 2022).
Antimicrobial and Antimalarial Applications
Kalaria et al. (2014) synthesized a combinatorial library of fused pyran derivatives, including 5-imidazopyrazole incorporated motifs, showing promising in vitro antibacterial, antituberculosis, and antimalarial activities. These findings suggest potential applications in developing new antimicrobial and antimalarial agents (Kalaria et al., 2014).
properties
IUPAC Name |
5-cyclobutyl-2-(piperidin-4-ylmethyl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O/c17-13-8-12(11-2-1-3-11)15-16(13)9-10-4-6-14-7-5-10/h8,10-11,14-15H,1-7,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVUMNVNQWTEGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=O)N(N2)CC3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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